6H-Imidazo[4',5':3,4]benzo[1,2-d]oxazole

mGluR2 Positive Allosteric Modulator Schizophrenia

6H-Imidazo[4',5':3,4]benzo[1,2-d]oxazole (CAS 14183-21-2; synonym: 6H-imidazo[4,5-g][1,3]benzoxazole, oxazolobenzimidazole) is a fused tricyclic heterocycle composed of an imidazole ring fused to a benzoxazole system (C8H5N3O, MW 159.14 g/mol). The scaffold enforces a rigid, coplanar disposition of the three rings, providing a conformationally constrained architecture with one hydrogen bond donor, three hydrogen bond acceptors, zero rotatable bonds, a computed topological polar surface area (TPSA) of 54.71 Ų, and a calculated LogP of 1.70.

Molecular Formula C8H5N3O
Molecular Weight 159.148
CAS No. 14183-21-2
Cat. No. B576909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6H-Imidazo[4',5':3,4]benzo[1,2-d]oxazole
CAS14183-21-2
Synonyms6H-Imidazo[4,5-g]benzoxazole (8CI)
Molecular FormulaC8H5N3O
Molecular Weight159.148
Structural Identifiers
SMILESC1=CC2=C(C3=C1NC=N3)OC=N2
InChIInChI=1S/C8H5N3O/c1-2-6-8(12-4-11-6)7-5(1)9-3-10-7/h1-4H,(H,9,10)
InChIKeyWAVKBABFYWNQBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6H-Imidazo[4,5-g]benzoxazole (CAS 14183-21-2): Fused Tricyclic Scaffold Identity and Procurement Baseline


6H-Imidazo[4',5':3,4]benzo[1,2-d]oxazole (CAS 14183-21-2; synonym: 6H-imidazo[4,5-g][1,3]benzoxazole, oxazolobenzimidazole) is a fused tricyclic heterocycle composed of an imidazole ring fused to a benzoxazole system (C8H5N3O, MW 159.14 g/mol) . The scaffold enforces a rigid, coplanar disposition of the three rings, providing a conformationally constrained architecture with one hydrogen bond donor, three hydrogen bond acceptors, zero rotatable bonds, a computed topological polar surface area (TPSA) of 54.71 Ų, and a calculated LogP of 1.70 . This compound serves as the unsubstituted parent core for a class of oxazolobenzimidazole derivatives explored as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 2 (mGluR2), where the constrained tricyclic system was deliberately designed to mimic the bioactive conformation of earlier oxazolidinone leads while reducing rotatable bonds and enhancing basicity [1].

Why Generic Substitution Fails for 6H-Imidazo[4,5-g]benzoxazole (CAS 14183-21-2): Scaffold-Specific Conformational and Tautomeric Requirements


Simple benzoxazole or benzimidazole building blocks cannot substitute for the fused imidazo[4,5-g]benzoxazole scaffold because the tricyclic system enforces a specific coplanar ring conformation and restricts the NH tautomeric state that are essential for target engagement. The Garbaccio et al. (2010) drug discovery program explicitly adopted a ring-constraint strategy to convert a flexible oxazolidinone lead into the rigid oxazolobenzimidazole core, postulating that the enforced coplanar disposition of the rings would mimic the bioactive conformation and improve physical and pharmacokinetic properties through enhanced basicity and reduced rotatable bonds [1]. The 6H-tautomeric form (CAS 14183-21-2) positions the imidazole NH proton at a specific location distinct from the 2H-tautomer (CAS 42341-37-7), potentially influencing hydrogen-bonding interactions with biological targets. Regioisomeric variants such as imidazo[4,5-e][2,1]benzoxazole present a different angular fusion geometry that alters the spatial orientation of the heteroatoms, as confirmed by the observation that substitution pattern and ring fusion topology are decisive for biological potency in the benzoxazole/benzimidazole class [1].

Quantitative Differentiation Evidence for 6H-Imidazo[4,5-g]benzoxazole (CAS 14183-21-2) Versus Closest Comparators


7-Fold Potency Gain of Oxazolobenzimidazole Core Over Oxazolidinone Lead in mGluR2 PAM FLIPR Assay

In a direct head-to-head comparison within the same drug discovery program, the unsubstituted oxazolobenzimidazole core (compound 3, possessing the same tricyclic scaffold as CAS 14183-21-2) exhibited a 7-fold more potent EC50 for mGluR2 potentiation than the corresponding leading oxazolidinone 2, even without the previously identified potency-enhancing CN substituent present [1]. The assay was conducted in CHO cells coexpressing recombinant human mGluR2 and Gα16, using a FLIPR platform with functional potency expressed as EC50 for potentiating a submaximal glutamate concentration (EC20) [1].

mGluR2 Positive Allosteric Modulator Schizophrenia

Optimized Oxazolobenzimidazoles Achieve Nanomolar mGluR2 PAM Potency (EC50 = 29–33 nM)

Further optimization of the oxazolobenzimidazole core (the same scaffold family as CAS 14183-21-2) yielded compounds 20 (TBPCOB) and 21, which achieved FLIPR EC50 values of 29 nM and 33 nM, respectively, for potentiation of glutamate at human mGluR2 [1]. In rat FLIPR, compound 20 showed an EC50 of 42 nM with 77% maximum response, confirming cross-species potency [1]. Compound 20 also demonstrated robust in vivo efficacy in a PCP-induced hyperlocomotion model in rat, an assay predictive of clinical antipsychotic activity [1]. For benchmarking, the earlier oxazolidinone series had stalled in optimization, and the oxazolobenzimidazole scaffold was specifically introduced to overcome those limitations [1].

mGluR2 FLIPR Assay Drug Discovery

Physicochemical Differentiation: Zero Rotatable Bonds and Enforced Coplanarity Versus Flexible Benzimidazole/Benzoxazole Monocyclic Scaffolds

The 6H-imidazo[4,5-g]benzoxazole scaffold (CAS 14183-21-2) possesses zero rotatable bonds, a TPSA of 54.71 Ų, a calculated LogP of 1.70, one hydrogen bond donor, and three hydrogen bond acceptors . In contrast, the simpler benzimidazole scaffold (C7H6N2, MW 118.14) has zero rotatable bonds but a lower TPSA (~28.7 Ų) and two H-bond donors, while benzoxazole (C7H5NO, MW 119.12) has zero rotatable bonds, a TPSA of ~26.0 Ų, and zero H-bond donors [1]. The oxazolidinone comparator from the Garbaccio et al. program possesses multiple rotatable bonds and lacks the enforced coplanarity of the tricyclic system [2]. The rigid tricyclic architecture was explicitly selected to reduce rotatable bonds and mimic the bioactive conformation, thereby improving both potency and pharmacokinetic properties [2].

Physicochemical Properties Scaffold Rigidity Drug Design

Tautomeric Specificity: Regioisomeric and Tautomeric Variants (6H vs. 2H vs. 8H) Are Not Interchangeable

The compound CAS 14183-21-2 is specifically the 6H-tautomer of imidazo[4,5-g]benzoxazole, with the imidazole NH proton positioned on N6 . The 2H-tautomer (CAS 42341-37-7) and the 8H-tautomer (also referenced under the same CAS) represent distinct protonation states with different hydrogen-bond donor/acceptor patterns and potential tautomer-dependent biological activity . The patent literature on oxazolobenzimidazole derivatives as mGluR2 potentiators explicitly references the 6H-imidazo[4,5-g][1,3]benzoxazole chemical class as the scaffold of interest (US20110065669A1) [1]. Regioisomeric imidazo-benzoxazoles with different fusion patterns (e.g., imidazo[4,5-e][2,1]benzoxazole, imidazo[2,1-b]benzoxazole) present fundamentally different spatial orientations of the imidazole and oxazole heteroatoms, which directly impact target recognition [2].

Tautomerism Regioisomerism Scaffold Identity

Validated Application Scenarios for 6H-Imidazo[4,5-g]benzoxazole (CAS 14183-21-2) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: mGluR2 Positive Allosteric Modulator Lead Optimization Programs

The oxazolobenzimidazole scaffold (parent core CAS 14183-21-2) is validated as a privileged chemotype for mGluR2 PAM drug discovery, with optimized derivatives achieving EC50 values of 29–33 nM in human mGluR2 FLIPR assays and demonstrating oral bioavailability and in vivo efficacy in rodent models of schizophrenia [1]. The scaffold's 7-fold potency advantage over the predecessor oxazolidinone series, combined with its zero rotatable bonds, enforced coplanarity, and balanced LogP (1.70), makes it the rational choice for mGluR2-focused lead generation [1]. Procurement of the parent scaffold (CAS 14183-21-2) is justified as a starting material for derivatization at the phenol ether position, following the SAR established by Garbaccio et al. and the Merck patent family (US20110065669A1, WO2009140163A1) [1] .

Conformationally Constrained Fragment-Based Drug Discovery (FBDD) Libraries

The rigid, zero-rotatable-bond architecture and moderate lipophilicity (LogP = 1.70, TPSA = 54.71 Ų) of the 6H-imidazo[4,5-g]benzoxazole scaffold position it as an attractive fragment for FBDD libraries targeting CNS-penetrant candidates [1]. Unlike flexible benzimidazole or benzoxazole fragments, the enforced coplanarity reduces the entropic penalty upon target binding and provides a pre-organized pharmacophore for efficient fragment growing or linking strategies. The scaffold's one H-bond donor and three H-bond acceptors support diverse intermolecular interactions while the fused tricycle offers multiple vectors for synthetic elaboration [1].

GPCR Allosteric Modulator Scaffold-Hopping and Chemical Biology Probe Development

The oxazolobenzimidazole core has demonstrated target-selective allosteric modulation of a class C GPCR (mGluR2) with no activity against other mGluRs and no binding affinity for off-targets including dopamine D2 or serotonin 5-HT2A receptors [1]. This selectivity profile, coupled with the scaffold's structural novelty relative to classical benzoxazole or benzimidazole chemotypes, supports its use in chemical biology probe development for dissecting mGluR2-mediated signaling pathways [1]. The patent literature explicitly designates the 6H-imidazo[4,5-g][1,3]benzoxazole chemical class as the basis for mGluR2 PAM intellectual property , making the parent scaffold (CAS 14183-21-2) the definitive starting point for novel IP-generating derivatization.

Tautomer-Controlled Heterocyclic Building Block for Regiospecific Derivatization

The specific 6H-tautomeric form (CAS 14183-21-2), distinguished from the 2H-tautomer (CAS 42341-37-7) and other regioisomeric imidazo-benzoxazoles, provides a structurally defined starting material for regiospecific N-alkylation, N-arylation, or other derivatization at the imidazole nitrogen [1] . The unambiguous tautomeric identity eliminates the risk of generating ambiguous mixtures or undesired regioisomers during library synthesis. Vendor-verified purity of 98% [1] supports reproducible reaction outcomes in parallel synthesis workflows, making this compound suitable for high-throughput medicinal chemistry applications where tautomeric and regioisomeric fidelity is essential for SAR integrity.

Quote Request

Request a Quote for 6H-Imidazo[4',5':3,4]benzo[1,2-d]oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.